3,4,5-trimethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide

Medicinal Chemistry Structure-Activity Relationship Computational Drug Design

Procure exclusively for SAR campaigns requiring the bare 2-phenyl substituent baseline. CAS 893352-96-0 uniquely isolates steric and electronic contributions of an unsubstituted phenyl on thiazole-mediated tubulin/mGluR5 engagement. Its ethyl linker enables systematic flexibility mapping against methylene/propyl analogs. Deploy directly into HTS as part of the 3,4,5-trimethoxybenzamide bioactivity profiling suite. No single generic analog replicates this exact substitution pattern.

Molecular Formula C22H24N2O4S
Molecular Weight 412.5
CAS No. 893352-96-0
Cat. No. B2641183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-trimethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide
CAS893352-96-0
Molecular FormulaC22H24N2O4S
Molecular Weight412.5
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C22H24N2O4S/c1-14-19(29-22(24-14)15-8-6-5-7-9-15)10-11-23-21(25)16-12-17(26-2)20(28-4)18(13-16)27-3/h5-9,12-13H,10-11H2,1-4H3,(H,23,25)
InChIKeyIKCUIQVXYBLUAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4,5-Trimethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide (CAS 893352-96-0) – Procurement-Relevant Structural and Pharmacophoric Profile


3,4,5-Trimethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide (CAS 893352-96-0; molecular formula C₂₂H₂₄N₂O₄S; molecular weight 412.5 g/mol) is a synthetic small molecule that conjugates a classic 3,4,5-trimethoxyphenyl (TMP) pharmacophore to a 4-methyl-2-phenyl-1,3-thiazole moiety via an ethylenediamine linker. The TMP group is a well-established pharmacophore recognized for conferring multi-target bioactivity across anticancer, anti-infective, and anti-inflammatory indications [1]. The thiazole core positions the compound within the broader class of heterocyclic modulators of metabotropic glutamate receptors and tubulin polymerization [2]. This specific substitution pattern—a 4-methyl-2-phenyl thiazole with an ethyl linker to a 3,4,5-trimethoxybenzamide—is available from multiple screening-compound suppliers but has not been the subject of dedicated, published structure–activity relationship (SAR) campaigns that isolate the quantitative contribution of each structural feature.

Why 3,4,5-Trimethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide Cannot Be Substituted with Generic Thiazole or TMP Analogs – Critical Differentiation Factors


Although TMP-bearing thiazole derivatives are frequently clustered into broad screening libraries, generic interchange within this chemical space is unwarranted. The electronic character and steric bulk of the 2-phenyl substituent on the thiazole ring critically influence target engagement—fluorinated, methoxylated, or methyl-substituted phenyl variants exhibit distinct conformational preferences and hydrogen-bonding capacities that directly alter binding to tubulin, carbonic anhydrase isoforms, or mGluR5 allosteric sites [1]. The ethyl linker between the thiazole and benzamide moieties further differentiates this compound from methylene-linked or directly coupled analogs, modulating both conformational flexibility and metabolic stability [2]. Absent direct head-to-head comparative data for CAS 893352-96-0 itself, procurement decisions must rely on the compound's unique chemical fingerprint—the specific combination of unsubstituted phenyl at position 2, methyl at position 4 of the thiazole, and a 3,4,5-trimethoxybenzamide—as a distinct node in SAR exploration that cannot be replicated by any single commercially available analog .

Quantitative Differentiation Evidence for 3,4,5-Trimethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide Relative to Closest Structural Analogs


Unique Thiazole C2-Phenyl Substitution Pattern Confers Differential Physicochemical and Predicted Target-Binding Properties vs. Fluorinated and Methoxylated Analogs

Among commercially cataloged, closely related analogs, CAS 893352-96-0 is the sole entry bearing an unsubstituted phenyl group at thiazole position 2 combined with a 4-methyl substituent. The 4-fluorophenyl analog (CAS 894003-38-4; Mol. Wt. 430.5) introduces an electron-withdrawing group that reduces π-stacking potential and alters hydrogen-bonding geometry at the colchicine-binding site of tubulin . The 4-methoxyphenyl analog (CAS 869070-20-2; Mol. Wt. 442.5) adds a hydrogen-bond acceptor that can redirect binding orientation in mGluR5 allosteric pockets . The 3-methylphenyl analog (Mol. Wt. 426.53) shifts the steric profile, potentially affecting CYP450 metabolism . For programs requiring the electronic neutrality and specific dihedral angle of a 2-phenyl-4-methylthiazole scaffold, CAS 893352-96-0 is the only available molecule without additional ring substituents that could confound SAR interpretation.

Medicinal Chemistry Structure-Activity Relationship Computational Drug Design

Ethyl Linker Between Thiazole and Benzamide Moieties Differentiates Conformational Flexibility from Methylene-Linked and Directly Coupled Analogs

The ethyl linker (–CH₂CH₂–) connecting the thiazole 5-position to the TMP-benzamide carbonyl in CAS 893352-96-0 provides a two-carbon spacer that increases rotational degrees of freedom relative to methylene-linked (–CH₂–) analogs such as 3-bromo-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide . Molecular docking studies on related thiazole-ethyl-benzamide scaffolds indicate that the ethyl linker enables the TMP pharmacophore to adopt a bioactive conformation that optimally occupies the colchicine-binding pocket of β-tubulin, whereas methylene-linked analogs show restricted geometry that reduces docking scores by approximately 1–2 kcal/mol in silico [1]. No head-to-head experimental binding data exist for CAS 893352-96-0 specifically, but the class-level inference is supported by systematic linker-length SAR campaigns in the thiazole-benzamide series.

Conformational Analysis Linker Optimization Pharmacophore Modeling

3,4,5-Trimethoxybenzamide Moiety Provides Multi-Target Pharmacophoric Potential Distinct from Mono- or Dimethoxy Analogs

The 3,4,5-trimethoxy substitution pattern on the benzamide ring is a validated pharmacophore that simultaneously inhibits tubulin polymerization, Hsp90, TrxR, and P-glycoprotein at concentrations typically in the low micromolar to nanomolar range across multiple cancer cell lines, as documented in a comprehensive 2023 review [1]. In contrast, compounds bearing a single methoxy group at position 3 (e.g., 3-methoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide, CAS not cataloged independently) or a 2,6-dimethoxy substitution pattern show attenuated polypharmacology, with published IC₅₀ values for tubulin polymerization inhibition typically right-shifted by 5- to 20-fold relative to their 3,4,5-trimethoxy counterparts [1]. CAS 893352-96-0 retains the full 3,4,5-trimethoxy configuration, positioning it as the appropriate probe for TMP-dependent bioactivity profiling within this thiazole-benzamide chemotype.

Pharmacophore Design Multi-Target Drug Discovery Anticancer Agents

Commercially Available Purity Specifications Enable Reproducible Screening Campaigns Relative to In-House Synthesized Batches of Variable Quality

CAS 893352-96-0 is typically supplied at ≥95% purity (HPLC-verified) by multiple reputable screening-compound vendors , with batch-specific certificates of analysis available upon request. This contrasts with in-house synthesized analogs of the thiazole-TMP benzamide series, where purity can vary from 85% to 98% depending on the efficiency of the Hantzsch thiazole cyclization and subsequent amide coupling steps [1]. The availability of pre-qualified, analytically characterized material reduces the risk of false-positive or false-negative results in biochemical and cell-based assays attributable to impurities, and accelerates the transition from hit identification to hit validation.

Compound Management High-Throughput Screening Quality Control

Defined Application Scenarios for 3,4,5-Trimethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide Based on Available Differentiation Evidence


Systematic SAR Exploration of Thiazole C2-Phenyl Substituent Effects in Tubulin or mGluR5 Target Families

CAS 893352-96-0 serves as the unsubstituted phenyl baseline for any matrix of thiazole C2-substituted analogs (4-fluoro, 4-methoxy, 3-methyl, 4-chloro) in tubulin polymerization [1] or mGluR5 allosteric modulation [2] SAR studies. Because all other commercially available close analogs carry additional substituents, this compound is the only entry that allows isolation of the electronic and steric contribution of the bare phenyl group to target binding and cellular activity.

Conformational Linker Optimization in Thiazole-Benzamide Tubulin Inhibitors

The ethyl linker in CAS 893352-96-0 provides a defined two-carbon spacer that can be systematically compared with methylene-linked and propyl-linked analogs to map the optimal distance and flexibility between the thiazole core and the TMP pharmacophore for colchicine-site tubulin engagement [1]. Procurement of this compound as a standardized reference enables reproducible linker-length SAR campaigns across independent laboratories.

Multi-Target Polypharmacology Profiling Using a Well-Characterized TMP Scaffold

The 3,4,5-trimethoxybenzamide moiety qualifies CAS 893352-96-0 for inclusion in broad-panel bioactivity profiling against the TMP target suite—tubulin, Hsp90, TrxR, HLSD1, ALK2, P-gp, and PDGFRβ—as cataloged in the comprehensive TMP pharmacophore review [1]. This compound can serve as a thiazole-benzamide reference point for assessing how the heterocyclic core modulates the polypharmacology inherent to the TMP group.

Pre-Qualified Screening Library Enrichment for Hit Identification Campaigns

CAS 893352-96-0 is available at ≥95% purity from multiple suppliers [1], meeting the quality thresholds required for direct deployment into automated high-throughput screening platforms without additional purification. Its unique structural fingerprint within the thiazole-TMP chemotype makes it a valuable singleton addition to diversity-oriented screening libraries targeting oncology, anti-infective, or neuroscience indications.

Quote Request

Request a Quote for 3,4,5-trimethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.